
2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a phenyl ring substituted with a pentafluoro-l6-sulfanyl group, and a propanoic acid moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid typically involves multiple steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Introduction of the Pentafluoro-l6-sulfanyl Group: : The phenyl ring is functionalized with a pentafluoro-l6-sulfanyl group using a suitable reagent like pentafluorosulfur trifluoride (SF5Cl) under controlled conditions.
-
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the Boc-protected amino group or the carboxylic acid group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The phenyl ring with the pentafluoro-l6-sulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications. The Boc-protected amino group can be deprotected under mild conditions, enabling the study of amino acid analogs in peptide synthesis.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The pentafluoro-l6-sulfanyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Industry
In the materials science industry, this compound can be used to develop novel materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with biological targets such as enzymes or receptors. The pentafluoro-l6-sulfanyl group can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to interact with specific molecular targets.
相似化合物的比较
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the pentafluoro-l6-sulfanyl group, resulting in different chemical properties and reactivity.
3-(4-(Pentafluoro-l6-sulfanyl)phenyl)propanoic acid: Does not have the Boc-protected amino group, limiting its applications in peptide synthesis.
2-Amino-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid: The absence of the Boc protection makes it more reactive but less stable under certain conditions.
Uniqueness
The presence of both the Boc-protected amino group and the pentafluoro-l6-sulfanyl group in 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid imparts unique chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.
属性
分子式 |
C14H18F5NO4S |
|---|---|
分子量 |
391.36 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18F5NO4S/c1-14(2,3)24-13(23)20-11(12(21)22)8-9-4-6-10(7-5-9)25(15,16,17,18)19/h4-7,11H,8H2,1-3H3,(H,20,23)(H,21,22) |
InChI 键 |
QZYZXJVDNFSNTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(F)(F)(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
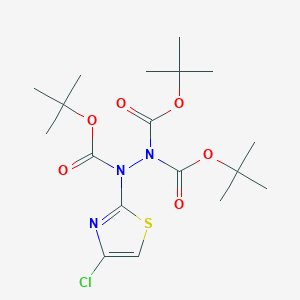
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
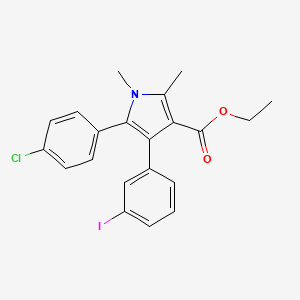
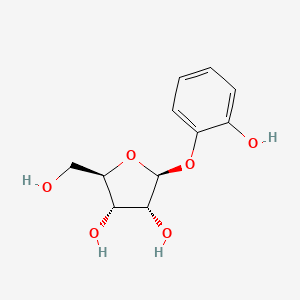

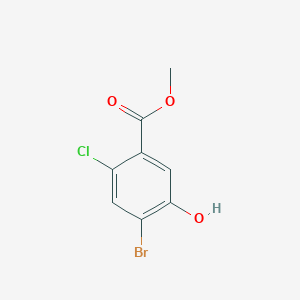

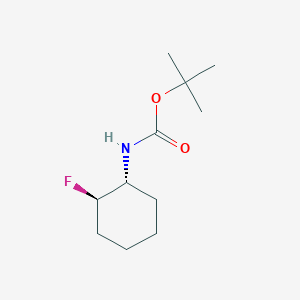

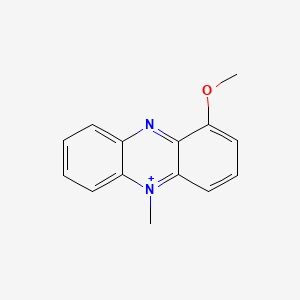

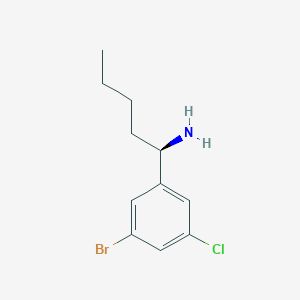
![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
